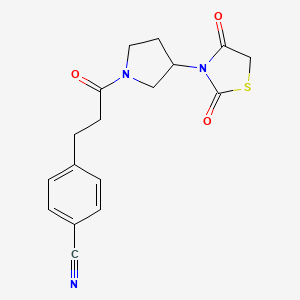

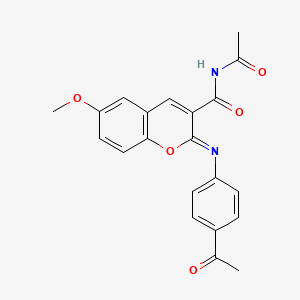

4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of nitriles and thiazolidine derivatives as key building blocks. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile is achieved through the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Similarly, 4,4'-bis(2' '-aryl-5' '-methyl/unsubstituted-4' '-oxo-thiazolidin-3' '-yl) bibenzyl compounds are synthesized through a series of reductions, nitration, and cycloaddition reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate pyrrolidinyl and benzonitrile moieties.

Molecular Structure Analysis

The molecular structure of related compounds often includes heterocyclic rings such as thiazolidines, which are present in the target compound. The structure of synthesized compounds is typically confirmed using spectroscopic methods like IR, MS, and 1H-NMR . The presence of a 2,4-dioxothiazolidin-3-yl group in the target compound suggests that it may exhibit similar spectral characteristics to those discussed in the papers, which could aid in its structural elucidation.

Chemical Reactions Analysis

The reactivity of related compounds includes a variety of chemical transformations. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile undergoes cyclocondensation with hydrazine derivatives to afford aminopyrazoles . Additionally, 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines react with nitrile oxides to yield dioxadiazines and dioxo analogues . These reactions highlight the potential reactivity of the thiazolidine and nitrile functional groups, which are also present in the target compound, suggesting it may undergo similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized in terms of their spectral data and biological activity. For instance, the antimicrobial activity of pyrido[2,3-d]pyrimidines and thiazolo[3,2-a]pyridines derived from 3-aryl-2-cyanoacrylonitriles is evaluated, and their IR, MS, and 1H-NMR spectra are discussed . The fungicidal activity of 4-oxothiazolidin-3-yl bibenzyls is also assessed . These studies suggest that the target compound may also possess interesting biological properties and that its physical properties can be analyzed using similar spectroscopic techniques.

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c18-9-13-3-1-12(2-4-13)5-6-15(21)19-8-7-14(10-19)20-16(22)11-24-17(20)23/h1-4,14H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYQDQFOELVHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)

![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)

![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)

![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)

![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)

![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)

![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)